molecular formula C12H16BrNO B1273508 2-(3-bromophenyl)-N-tert-butylacetamide CAS No. 883801-90-9

2-(3-bromophenyl)-N-tert-butylacetamide

Cat. No. B1273508
CAS RN: 883801-90-9
M. Wt: 270.17 g/mol
InChI Key: SAYMAMMCRGZMPA-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-tert-butylacetamide is a chemical compound that is part of a broader class of organic compounds known as acetamides. These compounds are characterized by an acetyl group (derived from acetic acid) attached to a nitrogen atom. Although the specific compound 2-(3-bromophenyl)-N-tert-butylacetamide is not directly discussed in the provided papers, the related chemistry and synthesis methods can give insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related bromoacetamide derivatives is described in the first paper, where 1-bromo-2-amino-3-butene derivatives are synthesized from homoallylic trichloroacetimidates through a domino bromo-cyclization and elimination pathway . This method involves heating the substrates with N-bromoacetamide in DMF, which could potentially be adapted for the synthesis of 2-(3-bromophenyl)-N-tert-butylacetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, as demonstrated in the third paper . These techniques would be essential in analyzing the structure of 2-(3-bromophenyl)-N-tert-butylacetamide, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The reactivity of bromoacetamide derivatives can be inferred from the second paper, where tert-butyl 2-(trifluoroacetylamino) carboxylates are chemoselectively hydrolyzed to tert-butyl 2-amino carboxylates . This indicates that bromoacetamide compounds can undergo selective reactions under certain conditions, which could be relevant for further functionalization of 2-(3-bromophenyl)-N-tert-butylacetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-bromophenyl)-N-tert-butylacetamide would likely include moderate stability and reactivity due to the presence of the bromo and acetamide functional groups. The compound's solubility, melting point, and other physical properties would need to be determined experimentally. The papers provided do not directly discuss these properties for the specific compound , but general trends in acetamide chemistry suggest that it would have typical properties for a brominated aromatic acetamide .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Research on similar compounds, like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, has shown potential in pharmacological applications. These compounds exhibit cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, attributed to the presence of bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).

Photocatalytic Degradation Studies

  • The photocatalytic transformation of salbutamol (2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanol) using titanium dioxide under simulated solar irradiation presents a relevant study. This research involves the identification of intermediate compounds and the assessment of mineralization, providing insights into the degradation pathways of similar compounds (Sakkas et al., 2007).

Synthesis of Derivatives for Antimicrobial Activities

  • Studies on derivatives of similar compounds, such as N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, have shown moderate antibacterial activity. This includes detailed spectroscopic characterization and reactivity study, suggesting potential in developing antimicrobial agents (Aswathy et al., 2017).

Antitumor Agent Research

  • In the field of antitumor research, specific analogs such as N-(3-bromophenyl)-4-[(1R,3aS,10aR,10bS)-decahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridin-1-yl]butanamide have demonstrated significant antiproliferative activity. These compounds induce cell cycle arrest and apoptosis, highlighting their potential as antitumor agents (Qian et al., 2021).

Anticonvulsant and Antidepressant Applications

  • Derivatives such as 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide have been synthesized and tested for their anticonvulsant and antidepressant activities. This research contributes to the understanding of potential therapeutic applications for neurological disorders (Xie et al., 2013).

Antidiabetic Potential

  • In the context of diabetes treatment, compounds like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl)phenyl)-4-tert-butylbenzamide (SN158) have shown antidiabetic potential through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation. This provides a new direction for treating type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Chemoselective Acetylation for Antimalarial Drugs

  • N-(2-Hydroxyphenyl)acetamide, synthesized via chemoselective monoacetylation of 2-aminophenol, serves as an intermediate in the natural synthesis of antimalarial drugs. This showcases the role of similar compounds in developing antimalarial therapies (Magadum & Yadav, 2018).

Safety and Hazards

Safety measures should always be taken when handling chemicals. For example, avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection .

Future Directions

While specific future directions for “2-(3-bromophenyl)-N-tert-butylacetamide” are not available, research into boronic acids and their derivatives continues to be a promising field. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

properties

IUPAC Name

2-(3-bromophenyl)-N-tert-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYMAMMCRGZMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393632
Record name 2-(3-bromophenyl)-N-tert-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-N-tert-butylacetamide

CAS RN

883801-90-9
Record name 2-(3-bromophenyl)-N-tert-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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